molecular formula C10H15ClN2 B2730383 N1-phenylcyclobutane-1,3-diamine hydrochloride CAS No. 2094150-84-0

N1-phenylcyclobutane-1,3-diamine hydrochloride

Cat. No.: B2730383
CAS No.: 2094150-84-0
M. Wt: 198.69
InChI Key: GWUZXIFDBZVEQP-UHFFFAOYSA-N
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Description

N1-phenylcyclobutane-1,3-diamine hydrochloride (CAS 2094150-84-0) is a chemical compound with the molecular formula C10H15ClN2 and a molecular weight of 198.69 g/mol . This cyclobutane derivative is supplied for research use only and is not intended for diagnostic or therapeutic applications. Cyclobutane-based structures are of significant interest in medicinal chemistry and biotechnology, with several FDA-approved drugs incorporating this ring system . This specific diamino cyclobutane aniline compound has been identified as a key intermediate in structure-activity relationship (SAR) studies during the optimization of novel therapeutics . Research indicates its structural motif is valuable for exploring interactions in the solvent-exposed region of enzyme binding sites, contributing to the optimization of physicochemical and pharmacokinetic properties in drug discovery programs . The product is typically shipped cold-chain to ensure stability. Researchers should consult the safety data sheet and handle this material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

1-N-phenylcyclobutane-1,3-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c11-8-6-10(7-8)12-9-4-2-1-3-5-9;/h1-5,8,10,12H,6-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUZXIFDBZVEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094150-84-0
Record name N1-phenylcyclobutane-1,3-diamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenylcyclobutane-1,3-diamine hydrochloride typically involves the reaction of cyclobutanone with aniline in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired diamine compound. The hydrochloride salt is then formed by treating the diamine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N1-phenylcyclobutane-1,3-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can further modify the amine groups to form secondary or tertiary amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary and tertiary amines, and various substituted phenyl derivatives .

Scientific Research Applications

N1-phenylcyclobutane-1,3-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-phenylcyclobutane-1,3-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Cycloalkane Diamines

The following table summarizes critical parameters of N1-phenylcyclobutane-1,3-diamine hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Applications/Notes
N1-Phenylcyclobutane-1,3-diamine HCl C₁₀H₁₃ClN₂* ~196.68 (estimated) Not provided Cyclobutane ring, N1-phenyl substitution Potential pharmaceutical intermediate
Cyclopentane-1,3-diamine HCl C₅H₁₃ClN₂ 136.62 1955505-49-3 Five-membered cyclopentane ring Building block for organic synthesis
1-N-(Trifluoroethyl)cyclobutane-1,3-diamine diHCl Not provided 193.66† Not provided Cyclobutane with trifluoroethyl group High purity (95%) for specialized applications
N1-Phenylbenzene-1,3-diamine HCl C₁₂H₁₃ClN₂ 220.70 6590-45-0 Benzene backbone, N1-phenyl substitution Laboratory reagent
cis-Cyclohexane-1,3-diamine HCl C₆H₁₃ClN₂ 164.66‡ Not provided Six-membered cyclohexane ring (cis configuration) Safety data available per GHS standards

*Estimated based on structural analysis. †Molecular weight inferred from . ‡Calculated from molecular formula.

Key Observations:
  • Ring Size and Strain : The cyclobutane ring in the target compound introduces greater steric strain compared to cyclopentane or cyclohexane analogs, which may enhance reactivity in drug discovery contexts .
  • Salt Form : Hydrochloride salts are common across analogs to enhance solubility, as seen in N1-phenylbenzene-1,3-diamine HCl .

Propane-1,3-diamine Derivatives

Compounds with propane-1,3-diamine backbones exhibit distinct pharmacological profiles:

Compound Name (Example) Synthesis Yield Key Modifications Biological Relevance
N-Cyclohexyl-N′-benzyl propane-1,3-diamine HCl 65% (2 steps) Cyclohexyl and benzyl substituents CXCR4 antagonists for HIV-1 therapy
Verapamil Impurity A (N1,N3-Dimethyl variant) Not available Dimethyl and methoxy groups Cardiovascular drug impurity
Comparative Insights:
  • Synthetic Accessibility : Propane-1,3-diamine derivatives often achieve moderate yields (29–65%) via multi-step routes, as seen in HIV-1 antagonist development .
  • Pharmacological Flexibility : Substituents on the propane backbone (e.g., piperazine in ) enable fine-tuning of receptor affinity and selectivity.

Biological Activity

N1-phenylcyclobutane-1,3-diamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutane structure, which may influence its interaction with biological targets. The molecular formula is C10H14ClN3, with a molecular weight of approximately 215.69 g/mol. This compound's structural features suggest potential interactions with various biological pathways.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including those derived from breast and lung cancers. The compound's mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Table 1: In Vitro Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2310.8CDK inhibition
A549 (Lung)0.5Apoptosis induction
HeLa (Cervical)0.6Cell cycle arrest

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of CDK9, a kinase that plays a pivotal role in transcriptional regulation and cell proliferation. The inhibition of CDK9 leads to apoptosis in cancer cells, as evidenced by increased caspase activity and altered cell cycle progression.

Case Study: Inhibition of CDK9
A study highlighted the compound's selectivity for CDK9 over other kinases, showcasing an IC50 value of 183 nM against CDK9/cyclin T1 complexes. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatment .

Toxicological Profile

While the anticancer properties are promising, it is essential to consider the compound's safety profile. Preliminary toxicological assessments indicate that this compound exhibits moderate toxicity in vitro, particularly at higher concentrations.

Table 2: Toxicological Data Summary

EndpointResult
Acute toxicityH302: Harmful if swallowed
Skin irritationH315: Causes skin irritation

These findings necessitate further investigation into the compound's safety in vivo and its potential side effects during clinical application.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is vital for determining its suitability as a therapeutic agent. Studies have shown favorable absorption characteristics with a high permeability across Caco-2 cell monolayers, indicating good intestinal absorption potential.

Table 3: Pharmacokinetic Properties

ParameterValue
Molecular weight (g/mol)215.69
LogD (pH = 7.4)0.9
Plasma protein binding (%)~72%
Half-life (min)>360

These properties suggest that the compound may have an adequate bioavailability profile for oral administration.

Q & A

Q. What are the recommended synthetic routes for N1-phenylcyclobutane-1,3-diamine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of phenyl-substituted cyclobutanone precursors followed by amination and subsequent salt formation with hydrochloric acid. Key steps include:

  • Cyclobutanone derivatization : Reacting phenylcyclobutanone with ammonia or amine sources under reductive conditions (e.g., catalytic hydrogenation) .
  • Salt formation : Treating the free base with HCl in anhydrous solvents like ethanol or diethyl ether to precipitate the hydrochloride salt . Optimization involves adjusting temperature (0–25°C for salt formation), solvent polarity, and stoichiometry of HCl to minimize byproducts. Purity is confirmed via NMR and mass spectrometry .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify cyclobutane ring geometry, phenyl group substitution, and amine protonation states .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion at m/z 183.68 for C10_{10}H14_{14}ClN) .
  • Elemental analysis : Quantifying C, H, N, and Cl content to validate stoichiometry .

Q. What solvents and conditions are suitable for solubility testing of this compound?

While direct solubility data is unavailable, analogues suggest testing in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–7) due to the hydrochloride salt’s ionic nature. Solubility can be quantified via UV-Vis spectroscopy or HPLC with calibration curves .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent positions on the cyclobutane ring) influence the compound’s biological activity?

Comparative studies on analogues (e.g., N1-(2-chlorobenzyl)cyclohexane-1,2-diamine hydrochloride) reveal that:

  • Steric effects : Substituents at the 1,3-positions of the cyclobutane ring enhance binding to amine receptors by stabilizing chair-like conformations .
  • Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring increase metabolic stability but may reduce solubility . Structure-activity relationship (SAR) studies should employ molecular docking and in vitro assays (e.g., enzyme inhibition) to validate hypotheses .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

Challenges include:

  • Flexible cyclobutane ring : Dynamic puckering complicates single-crystal growth. Use low-temperature (100 K) X-ray diffraction and SHELXL for refinement .
  • Disorder in hydrochloride counterions : Employ twin refinement (SHELXT) and high-resolution data (d-spacing < 0.8 Å) to resolve ion positions .
  • Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen-bonding networks .

Q. How can researchers resolve contradictions in biological data (e.g., conflicting IC50_{50}50​ values) across studies?

Contradictions may stem from:

  • Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Impurity profiles : Re-evaluate compound purity via LC-MS and quantify residual solvents (e.g., dichloromethane) that may interfere with assays .
  • Cell-line specificity : Validate activity in multiple cell models (e.g., HEK293 vs. HeLa) to rule out context-dependent effects .

Q. What strategies are effective for studying the compound’s pharmacokinetics and metabolic stability?

  • In vitro models : Use liver microsomes or hepatocytes to identify phase I/II metabolites via LC-MS/MS .
  • Plasma stability : Incubate the compound in plasma (human/rodent) at 37°C and monitor degradation over 24 hours .
  • CYP inhibition assays : Screen against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .
  • Light sensitivity : Store samples in amber vials and monitor degradation via UV-Vis after exposure to UV light .
  • pH stability : Incubate in buffers (pH 1–13) and quantify intact compound via HPLC .

Methodological Notes

  • SHELX software : Critical for crystallographic refinement; cite SHELXL/SHELXS when reporting crystal structures .
  • Avoid commercial sources : Prioritize peer-reviewed synthetic protocols over vendor data (e.g., is excluded per guidelines).
  • Data reproducibility : Replicate key findings (e.g., biological assays) in triplicate and report standard deviations .

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